molecular formula C7H12O2 B1287530 4-Cyclopropylbutanoic acid CAS No. 5687-84-3

4-Cyclopropylbutanoic acid

Cat. No.: B1287530
CAS No.: 5687-84-3
M. Wt: 128.17 g/mol
InChI Key: QTFPLPYKIHFSLC-UHFFFAOYSA-N
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Description

4-Cyclopropylbutanoic acid is an organic compound with the chemical formula C7H12O2. It belongs to the family of cycloalkane carboxylic acids and is characterized by a cyclopropyl group attached to a butanoic acid chain.

Scientific Research Applications

4-Cyclopropylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of bioactive compounds.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

4-Cyclopropylbutanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in fatty acid metabolism. The cyclopropyl group in this compound can influence the enzyme’s activity, leading to changes in the metabolic pathways . Additionally, this compound can interact with proteins that are involved in cell signaling pathways, affecting their function and activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the oxidative phosphorylation pathway, which is crucial for ATP production in cells . This compound can also modulate the expression of genes involved in metabolic processes, leading to changes in cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific enzymes, altering their activity. For example, it can inhibit or activate enzymes involved in fatty acid metabolism, leading to changes in the metabolic flux . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to high temperatures or light . Long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on metabolic processes, while at high doses, it can cause toxic or adverse effects . For instance, high doses of this compound can lead to oxidative stress and damage to cellular components. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid metabolism and the citric acid cycle. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the production and breakdown of fatty acids . This compound can also affect the levels of metabolites in these pathways, leading to changes in metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes through facilitated diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins that direct its localization and accumulation in certain cellular compartments.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. It has been observed to accumulate in the mitochondria, where it can influence metabolic processes such as oxidative phosphorylation . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that guide it to specific organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylbutanoic acid typically involves the cyclopropanation of butanoic acid derivatives. One common method is the reaction of cyclopropylmethyl bromide with sodium butanoate under basic conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation of cyclopropyl-substituted intermediates. The use of palladium or platinum catalysts under high-pressure hydrogenation conditions can yield high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclopropylbutanone using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carboxylic acid group can yield cyclopropylbutanol.

    Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for conversion to acyl chloride, followed by nucleophilic substitution.

Major Products Formed:

  • Cyclopropylbutanone (oxidation)
  • Cyclopropylbutanol (reduction)
  • Cyclopropylbutanoyl chloride (substitution)

Comparison with Similar Compounds

  • Cyclopropylacetic acid
  • Cyclopropylpropanoic acid
  • Cyclopropylmethanoic acid

Comparison: 4-Cyclopropylbutanoic acid is unique due to its longer carbon chain compared to cyclopropylacetic acid and cyclopropylpropanoic acid. This longer chain can influence its physical properties and reactivity. Additionally, the position of the cyclopropyl group in this compound provides distinct steric and electronic effects, differentiating it from other cyclopropyl-substituted acids .

Properties

IUPAC Name

4-cyclopropylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-7(9)3-1-2-6-4-5-6/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFPLPYKIHFSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599605
Record name 4-Cyclopropylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5687-84-3
Record name 4-Cyclopropylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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